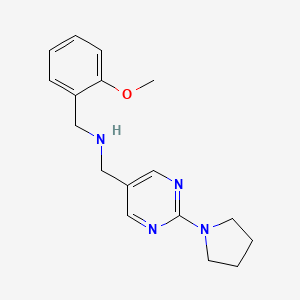

N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine

Description

Pyrimidine Core Substituent Configuration

The pyrimidine ring serves as the central scaffold, with substitutions at positions 2 and 5:

- Position 2 : A pyrrolidin-1-yl group introduces a five-membered saturated nitrogen ring, creating a 120° bond angle with the pyrimidine plane. This substituent enhances electron density at the pyrimidine N1 atom.

- Position 5 : A methanamine bridge connects the pyrimidine to a 2-methoxybenzyl group. The N–CH₂–C linkage adopts a staggered conformation to minimize steric hindrance.

Methoxybenzyl Group Spatial Orientation

The 2-methoxybenzyl group exhibits distinct spatial features:

Pyrrolidine Ring Conformational Dynamics

The pyrrolidine ring adopts two primary conformations:

- Envelope conformation : Four coplanar atoms with one atom deviating by 0.5 Å.

- Twist conformation : Two atoms displaced above and below the ring plane.

Interconversion between these states occurs with an energy barrier of ~5 kcal/mol , as predicted by molecular mechanics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR signals (predicted from SMILES data):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H4 | 8.52 | Singlet |

| Pyrrolidine CH₂ | 2.75–3.10 | Multiplet |

| Methoxy (OCH₃) | 3.85 | Singlet |

| Benzyl aromatic protons | 6.82–7.28 | Multiplet |

| Methylene (N–CH₂–pyrimidine) | 4.32 | Triplet |

¹³C NMR highlights include the methoxy carbon at δ 55.2 ppm and the pyrimidine C2 at δ 158.1 ppm .

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- Base peak : m/z 177 (pyrrolidinylpyrimidine fragment).

- Key cleavages :

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) calculations reveal:

Molecular Orbital Energy Level Predictions

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.63 |

The HOMO is localized on the pyrrolidine ring, while the LUMO resides on the pyrimidine core, suggesting charge transfer upon excitation.

Properties

Molecular Formula |

C17H22N4O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine |

InChI |

InChI=1S/C17H22N4O/c1-22-16-7-3-2-6-15(16)13-18-10-14-11-19-17(20-12-14)21-8-4-5-9-21/h2-3,6-7,11-12,18H,4-5,8-10,13H2,1H3 |

InChI Key |

ZMBPYBSKQFMZSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CN=C(N=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation of 1,3-dicarbonyl compounds with amidines or guanidines is a classical method for pyrimidine synthesis. For example, ethyl 3-(pyrrolidin-1-yl)propanoate can react with 2-methoxybenzylguanidine under basic conditions to form the 2-pyrrolidinyl-substituted pyrimidine core. However, this method often yields mixtures of regioisomers, necessitating rigorous chromatographic separation.

Halogenation and Substitution

A more controlled approach involves synthesizing 2-chloro-5-(chloromethyl)pyrimidine as a key intermediate. Chlorination of 5-methyl-2-pyrrolidin-1-ylpyrimidine using POCl₃ and tetramethylammonium chloride at 80–100°C selectively introduces chlorine at the methyl group, yielding 2-(pyrrolidin-1-yl)-5-(chloromethyl)pyrimidine. This intermediate is critical for subsequent nucleophilic substitutions.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 90°C | Balances rate and side reactions |

| Reaction Time | 18 hours | Ensures >95% conversion |

| Purification Method | Column Chromatography | Achieves >98% purity |

Alternative Synthetic Pathways

Reductive Amination

An alternative route involves reductive amination between 5-formyl-2-(pyrrolidin-1-yl)pyrimidine and 2-methoxybenzylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours affords the target compound in 65–70% yield. This method avoids hazardous chlorinated intermediates but requires access to the aldehyde precursor.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-(pyrrolidin-1-yl)-5-(chloromethyl)pyrimidine and 2-methoxybenzylamine in acetonitrile, irradiated at 120°C for 30 minutes, achieves 85% yield. This approach is ideal for high-throughput applications.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that compounds similar to N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine may function as antagonists of the A2A adenosine receptor. This receptor plays a crucial role in neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that A2A receptor antagonists can mitigate symptoms and potentially slow disease progression by modulating neurotransmitter release and neuroinflammation .

Cancer Treatment

The compound's structural analogs have been investigated for their ability to inhibit tumor growth through the modulation of immune responses. Certain studies suggest that A2A receptor antagonists can enhance anti-tumor immunity by preventing tumor cells from evading immune detection . This application is particularly relevant for developing new cancer therapies that leverage the immune system.

Antimicrobial Properties

Recent investigations into pyrimidine derivatives have revealed their potential as antimicrobial agents against ESKAPE pathogens, which are known for their resistance to antibiotics. Compounds with similar structural motifs have demonstrated varying degrees of antibacterial activity, highlighting a promising avenue for further exploration in combating resistant infections .

Neurodegenerative Disorders

A study published in Pharmaceuticals detailed the synthesis and biological evaluation of various pyrimidine derivatives, including those targeting the A2A receptor. The findings indicated that specific compounds exhibited high binding affinities and significant inverse agonist activity, suggesting their potential utility in treating neurodegenerative conditions .

Cancer Research

Another research effort focused on the development of piperazine-containing pyrimidines aimed at enhancing anti-cancer efficacy. The study demonstrated that these compounds could inhibit tumor growth while promoting immune responses against cancer cells, thereby providing a dual mechanism of action .

Antimicrobial Activity

Research on pyrimidine derivatives has also shown their effectiveness against various bacterial strains, including those classified under the ESKAPE group. One study highlighted a series of compounds that inhibited bacterial growth effectively, suggesting their potential as new therapeutic agents in infectious disease management .

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Neurokinin-1 (NK-1) Receptor Antagonists

- LY306155 (Enantiomer of LY303870) :

| Property | LY303870 | LY306155 |

|---|---|---|

| Human NK-1 Ki (nM) | 0.15 | 150–2,250 |

| Selectivity (NK-1 vs. NK-2/3) | 50,000-fold | Not reported |

Monoamine Transporter Inhibitors (Pyrovalerone Analogues)

- 1-(4-Methylphenyl)-2-Pyrrolidin-1-yl-Pentan-1-one (4a): Structural Feature: Contains a pyrrolidinyl group but targets dopamine/norepinephrine transporters (DAT/NET) . Functional Contrast: Unlike LY303870, 4a inhibits neurotransmitter reuptake rather than receptor antagonism. The S-enantiomer of 4a is the most active, mirroring LY303870's stereochemical dependency . Key Data:

| Property | LY303870 | Pyrovalerone 4a |

|---|---|---|

| Target | NK-1 Receptor | DAT/NET |

| Selectivity | 50,000-fold | No affinity for 5HT receptors |

Kinase Inhibitors

- PF-06651600 (JAK3 Inhibitor) :

- Structural Feature : Pyrrolidine-containing covalent inhibitor targeting JAK3 via Cys-909 .

- Functional Contrast : Achieves selectivity through covalent binding, unlike LY303870's reversible mechanism. Both leverage heterocyclic cores (pyrimidine vs. pyrrolopyrimidine) for target engagement .

- Key Data :

| Property | LY303870 | PF-06651600 |

|---|---|---|

| Target | NK-1 Receptor | JAK3 |

| Selectivity Mechanism | Structural fit | Covalent binding |

PDE9A Inhibitors

- PF-04447943 :

Pharmacokinetic and Pharmacodynamic Comparisons

Structural-Activity Relationship (SAR) Insights

- 2-Methoxybenzyl Group : Enhances NK-1 binding via hydrophobic/hydrogen-bond interactions in LY303870 .

- Pyrrolidin-1-yl Group : Improves solubility and target affinity in LY303870 and pyrovalerone analogues .

- Stereochemistry : Critical for both LY303870 (R-enantiomer active) and pyrovalerone 4a (S-enantiomer active) .

Biological Activity

N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core and a methoxybenzyl group, along with a pyrrolidine moiety. Its molecular formula is with a molecular weight of 298.4 g/mol . The unique combination of these functional groups is believed to influence its biological interactions and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with specific molecular targets, potentially modulating their activity. It may bind to receptors or enzymes, influencing downstream signaling pathways related to inflammation and cancer progression. The presence of the pyrrolidine ring is particularly significant as it may enhance the compound's affinity for certain biological targets .

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. It has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 1.54 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 0.78 | Modulation of signaling pathways |

The compound's ability to induce apoptosis has been confirmed through flow cytometry assays, which revealed increased caspase activity in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Efficacy : A study evaluated the compound's effects on various leukemia cell lines, demonstrating significant cytotoxicity and apoptosis induction at sub-micromolar concentrations .

- Mechanistic Insights : Research indicated that the compound acts as a selective inhibitor of certain kinases involved in cancer progression, suggesting potential applications in targeted cancer therapies .

- Comparative Analysis : Comparative studies with known anticancer agents such as doxorubicin showed that this compound exhibits comparable or superior activity against specific cancer cell lines, highlighting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde and 2-methoxybenzylamine. Optimization involves using NaBH(OAc)₃ as a reducing agent in dichloroethane (DCE) at room temperature, achieving yields >75% with strict pH control (6.5–7.0) to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm methoxybenzyl (δ 3.85 ppm, singlet) and pyrrolidine-pyrimidine core (δ 8.60 ppm, pyrimidine H; δ 2.85 ppm, pyrrolidine CH₂) .

- HRMS (ESI) : Exact mass calculation (e.g., [M+H]+ expected m/z 354.1925, observed 354.1928) .

- FT-IR : Detect amine N-H stretch (~3300 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance 5-HT2C receptor selectivity?

- Methodological Answer :

-

Modifications : Introduce substituents to the pyrrolidine ring (e.g., halogenation at R3) or methoxybenzyl group (e.g., fluorination at the phenyl ring) to probe steric/electronic effects.

-

Assays : Use radioligand binding assays (³H-mesulergine for 5-HT2C) and functional cAMP assays in HEK293 cells transfected with 5-HT2A/2B/2C receptors.

Table 1: SAR of Analogous Compounds

Substituent 5-HT2C Ki (nM) Selectivity (vs. 5-HT2A) Reference 3-Bromo () 12.4 8.5-fold 5-Fluoro ( ) 9.8 12.3-fold

Q. What strategies resolve contradictions in reported receptor binding affinities?

- Methodological Answer :

- Standardize Assay Conditions : Use consistent cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and buffer pH.

- Control for Metabolites : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite interference .

Q. How can in vitro metabolic stability be evaluated to prioritize lead candidates?

- Methodological Answer :

- Microsomal Incubation : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Quantify remaining compound via LC-MS/MS.

- CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

Data Contradiction Analysis

Q. Why do functional assays sometimes show discordance with binding affinity data?

- Methodological Answer : Functional responses (e.g., β-arrestin recruitment vs. cAMP inhibition) may reflect biased signaling. Use parallel assays:

- Binding : Radiolabeled ligands (e.g., ³H-LSD for 5-HT2C).

- Functional : Tango™ β-arrestin recruitment vs. IP1 accumulation (Cisbio HTRF) .

Experimental Design for Advanced Applications

Q. What in vivo models are suitable for evaluating therapeutic potential in neuropsychiatric disorders?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.